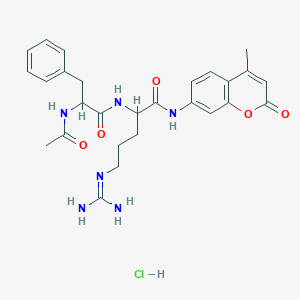
Ac-DL-Phe-DL-Arg-AMC.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DL-Phe-DL-Arg-AMC.HCl, also known as Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride, is a synthetic peptide substrate used extensively in biochemical research. This compound is particularly valuable for its role in enzymatic assays, where it serves as a fluorogenic substrate. Upon enzymatic cleavage, it releases a fluorescent product, making it a useful tool for studying enzyme kinetics and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride typically involves the following steps:
Protection of Amino Groups: The amino groups of phenylalanine and arginine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are coupled with 7-amido-4-methylcoumarin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Acetylation: The N-terminal amino group is acetylated using acetic anhydride.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride follows similar steps but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The compound undergoes hydrolysis in the presence of specific enzymes, leading to the release of 7-amido-4-methylcoumarin, which is fluorescent.
Oxidation and Reduction: While the compound itself is stable under normal conditions, its derivatives may undergo oxidation or reduction reactions depending on the functional groups present.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Enzymatic Hydrolysis: Enzymes such as trypsin, chymotrypsin, and other proteases are commonly used.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents may be employed for reduction reactions.
Major Products Formed
7-amido-4-methylcoumarin: The primary product formed upon enzymatic cleavage, which is highly fluorescent and used for detection purposes.
Scientific Research Applications
Chemistry
In chemistry, Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride is used as a model substrate to study enzyme kinetics and mechanisms. It helps in understanding the catalytic activity of various proteases and peptidases.
Biology
In biological research, this compound is used to investigate the activity of enzymes involved in protein degradation and processing. It is particularly useful in studying the function of proteases in cellular processes.
Medicine
In medical research, Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride is employed in diagnostic assays to detect enzyme deficiencies or abnormalities. It is also used in drug development to screen for potential inhibitors of proteases.
Industry
In the industrial sector, this compound is used in the quality control of enzyme preparations and in the development of enzyme-based assays for various applications, including food and beverage testing.
Mechanism of Action
The mechanism of action of Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride involves its cleavage by specific proteases. The peptide bond between the arginine and 7-amido-4-methylcoumarin is hydrolyzed, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to determine the activity of the enzyme.
Molecular Targets and Pathways
The primary molecular targets are proteases such as trypsin, chymotrypsin, and other serine proteases. The pathways involved include protein degradation and processing pathways, where these enzymes play a crucial role.
Comparison with Similar Compounds
Similar Compounds
Z-Phe-Arg-AMC: Another fluorogenic substrate used for similar purposes but with different protecting groups.
Boc-Phe-Arg-AMC: Similar in structure but with a different N-terminal protecting group.
Ac-Phe-Arg-AMC: A variant with a different stereochemistry.
Uniqueness
Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride is unique due to its specific combination of amino acids and the acetyl protecting group, which provides distinct properties in terms of stability and reactivity. Its use of DL-forms of amino acids also distinguishes it from other similar compounds that may use only L-forms.
This compound’s versatility and specificity make it a valuable tool in various fields of scientific research, providing insights into enzyme activity and aiding in the development of diagnostic and therapeutic applications.
Properties
Molecular Formula |
C27H33ClN6O5 |
|---|---|
Molecular Weight |
557.0 g/mol |
IUPAC Name |
2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C27H32N6O5.ClH/c1-16-13-24(35)38-23-15-19(10-11-20(16)23)32-25(36)21(9-6-12-30-27(28)29)33-26(37)22(31-17(2)34)14-18-7-4-3-5-8-18;/h3-5,7-8,10-11,13,15,21-22H,6,9,12,14H2,1-2H3,(H,31,34)(H,32,36)(H,33,37)(H4,28,29,30);1H |
InChI Key |
QBIGAHSFTWJKEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















